molecular formula C29H30O11 B1248979 Micromonomycin

Micromonomycin

Cat. No. B1248979
M. Wt: 554.5 g/mol
InChI Key: YBDXTULXJZVGFH-HUQDIQLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micromonomycin is a natural product found in Micromonospora with data available.

Scientific Research Applications

Micromonomycin's Antibacterial and Antifungal Properties

This compound, derived from Micromonospora sp., is an anthracycline antibiotic with significant antibacterial properties. Identified through high-resolution ESIMS and extensive NMR spectroscopic analyses, it demonstrates effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens (Yang et al., 2004).

Microcins: Related Antibacterial Peptides

While not directly about this compound, research on microcins, small antibacterial peptides produced by enterobacteria, provides insights into similar compounds. Microcins, like this compound, are effective against closely related species and are part of a broader class of potent antibacterial peptides (Duquesne et al., 2007).

Micromonospora's Role in Antibiotic Production

Studies on Micromonospora species, from which this compound is derived, highlight their role in producing various antibiotics like gentamicin, neomycin, and others. These findings emphasize the importance of Micromonospora in the development of novel antibiotics (Wagman et al., 1973).

Micromonospora's Potential in Drug Discovery

Micromonospora is identified as a promising source for the discovery of new bioactive substances, such as antibiotics and secondary metabolites. This underscores the potential of Micromonospora, and by extension, this compound, in contributing to medical advancements and drug discovery (Talukdar et al., 2016).

properties

Molecular Formula

C29H30O11

Molecular Weight

554.5 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,5S,6S)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C29H30O11/c1-12(30)29(37)9-8-19(39-13(29)2)40-18-11-28(3,36)23(27(35)38-4)15-10-16-22(26(34)21(15)18)25(33)20-14(24(16)32)6-5-7-17(20)31/h5-7,10,13,18-19,23,31,34,36-37H,8-9,11H2,1-4H3/t13-,18-,19-,23-,28+,29+/m0/s1

InChI Key

YBDXTULXJZVGFH-HUQDIQLKSA-N

Isomeric SMILES

C[C@H]1[C@@](CC[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O

Canonical SMILES

CC1C(CCC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O

synonyms

micromonomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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